Aziridine;dimethyl sulfate
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Overview
Description
Aziridine;dimethyl sulfate: is a compound that combines the properties of aziridine and dimethyl sulfate. Aziridine is a three-membered nitrogen-containing heterocycle, known for its high reactivity due to ring strain . Dimethyl sulfate is a highly toxic and volatile ester of sulfuric acid, commonly used as a methylating agent . The combination of these two compounds results in a highly reactive and versatile chemical used in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aziridine Synthesis: Aziridine can be synthesized by the reaction of ethyleneimine with various electrophiles.
Dimethyl Sulfate Synthesis: Dimethyl sulfate is typically produced by the esterification of methanol with sulfur trioxide or chlorosulfuric acid.
Industrial Production Methods:
Aziridine Production: Industrially, aziridine is produced by the reaction of ethyleneimine with sulfuric acid, followed by neutralization with a base.
Dimethyl Sulfate Production: Dimethyl sulfate is produced on an industrial scale by the continuous reaction of methanol with sulfur trioxide in a packed column reactor.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Ring-Opening Reactions: Aziridine undergoes nucleophilic ring-opening reactions with various nucleophiles such as amines, alcohols, and thiols.
Methylation Reactions: Dimethyl sulfate acts as a methylating agent, transferring methyl groups to nucleophiles such as amines, alcohols, and phenols.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Common reagents include amines, alcohols, and thiols.
Methylation: Dimethyl sulfate is used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Aziridine Ring-Opening: The major products are substituted amines, alcohols, and thiols.
Methylation: The major products are methylated amines, alcohols, and phenols.
Scientific Research Applications
Chemistry:
Polymerization: Aziridine is used in the polymerization of polyamines, which have applications in coatings, adhesives, and sealants.
Synthesis of Heterocycles: Aziridine is a key intermediate in the synthesis of various nitrogen-containing heterocycles.
Biology and Medicine:
Antimicrobial Agents: Aziridine derivatives have been studied for their antimicrobial properties.
Gene Transfection: Polyamines derived from aziridine are used in non-viral gene transfection.
Industry:
Methylation Reactions: Dimethyl sulfate is widely used in the methylation of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
Aziridine:
Ring Strain: The high ring strain in aziridine makes it highly reactive towards nucleophiles, leading to ring-opening reactions.
Electrophilic Nature: Aziridine can act as an electrophile, reacting with nucleophiles to form substituted amines.
Dimethyl Sulfate:
Comparison with Similar Compounds
Ethylene Oxide: A three-membered oxygen-containing heterocycle with similar ring strain and reactivity to aziridine.
Uniqueness:
Properties
CAS No. |
30607-77-3 |
---|---|
Molecular Formula |
C4H11NO4S |
Molecular Weight |
169.20 g/mol |
IUPAC Name |
aziridine;dimethyl sulfate |
InChI |
InChI=1S/C2H5N.C2H6O4S/c1-2-3-1;1-5-7(3,4)6-2/h3H,1-2H2;1-2H3 |
InChI Key |
BEOZZBYYNJYSFC-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)OC.C1CN1 |
Related CAS |
30607-77-3 |
Origin of Product |
United States |
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